molecular formula C18H12F3N5O B214828 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

货号 B214828
分子量: 371.3 g/mol
InChI 键: ABMVNAXEULXRCJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential use in the treatment of various types of cancer. It is an orally available compound that specifically targets the Bruton's tyrosine kinase (BTK), a protein that is involved in the survival and proliferation of cancer cells.

作用机制

BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which is critical for the survival and proliferation of B-cells, including cancerous B-cells. 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile binds to the active site of BTK, thereby preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to have potent inhibitory activity against BTK, with an IC50 value of less than 5 nM. It has also been found to have good oral bioavailability and pharmacokinetic properties in preclinical models. In terms of physiological effects, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell cycle progression and DNA synthesis.

实验室实验的优点和局限性

One advantage of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is its specificity for BTK, which reduces the potential for off-target effects and toxicity. Additionally, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has shown promising efficacy in preclinical models, suggesting that it may have potential as a therapeutic agent. However, one limitation of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

未来方向

There are several potential future directions for the research and development of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile. One possibility is to investigate its efficacy in combination with other anticancer drugs, such as immunotherapies or targeted therapies. Another direction is to explore its potential use in other types of cancer beyond lymphoma, leukemia, and multiple myeloma. Additionally, further studies are needed to determine the optimal dosing and scheduling of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile, as well as its safety and tolerability in humans.

合成方法

The synthesis of 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile involves several steps, starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrazole ring, which is achieved by reacting an amine with sodium azide in the presence of a copper catalyst. The final product is obtained through a series of purification steps, including chromatography and crystallization.

科学研究应用

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been shown to effectively inhibit BTK activity, leading to the suppression of cancer cell growth and survival. Furthermore, 2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile has been found to enhance the activity of other anticancer drugs, such as venetoclax and lenalidomide, suggesting that it may have potential as a combination therapy.

属性

产品名称

2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

分子式

C18H12F3N5O

分子量

371.3 g/mol

IUPAC 名称

2-[1-(4-methylphenyl)tetrazol-5-yl]-3-oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C18H12F3N5O/c1-11-5-7-14(8-6-11)26-17(23-24-25-26)15(10-22)16(27)12-3-2-4-13(9-12)18(19,20)21/h2-9,15H,1H3

InChI 键

ABMVNAXEULXRCJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

规范 SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C(C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。